

Introduction: The Strategic Value of the Azetidine Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Azetidin-3-yl)benzonitrile

Cat. No.: B3033024

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The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a highly sought-after motif in medicinal chemistry.^{[1][2]} Its rigid, three-dimensional structure provides a distinct conformational constraint compared to more flexible acyclic or larger ring systems. This property is invaluable for optimizing ligand-receptor interactions, improving binding affinity, and fine-tuning pharmacokinetic profiles. When incorporated into a larger molecule, the azetidine ring can act as a non-classical bioisostere for other common groups, offering a novel vector for exploring chemical space while often improving properties like metabolic stability and aqueous solubility.

4-(Azetidin-3-yl)benzonitrile strategically combines this valuable azetidine core with a benzonitrile group. The benzonitrile moiety is a versatile chemical handle and a common feature in many bioactive molecules. The nitrile group can participate in various chemical transformations, act as a hydrogen bond acceptor, or serve as a surrogate for other functional groups. The compound, therefore, represents a convergence of two pharmacologically relevant scaffolds, making it a powerful intermediate for generating diverse compound libraries for high-throughput screening (HTS) and lead optimization campaigns.^[1]

Caption: Molecular structure of **4-(Azetidin-3-yl)benzonitrile**.

Physicochemical and Structural Properties

4-(Azetidin-3-yl)benzonitrile is typically supplied as a white to yellow solid for research purposes.^[3] Its fundamental properties are summarized below, providing essential data for experimental design, formulation, and safety assessments.

Property	Value	Source
CAS Number	7215-03-4	[3][4]
Molecular Formula	C ₁₀ H ₁₀ N ₂	[3][4]
Molecular Weight	158.20 g/mol	[3][5]
Appearance	White to yellow solid	[3]
Melting Point	124.6 °C (397.8 K)	[5]
Boiling Point	365.4 °C (638.5 K)	[5]
Density	1.184 g/cm ³	[5]
InChI Key	HSJBGIMFXZFGQR-UHFFFAOYSA-N	[4]
Synonyms	p-(3-Azetidinyl)benzonitrile, 4-(3-azetidinyl)Benzonitrile	[4]

The molecule's structure, featuring both a polar azetidine ring capable of hydrogen bonding and a larger, more hydrophobic benzonitrile group, suggests moderate solubility in polar organic solvents like ethanol, methanol, and DMSO, with limited solubility in water.[5]

Synthesis and Manufacturing Pathway

While multiple proprietary synthesis routes may exist, a general and logical approach to **4-(Azetidin-3-yl)benzonitrile** involves a cross-coupling reaction. A common strategy in medicinal chemistry for forging aryl-C(sp³) bonds is the Suzuki-Miyaura cross-coupling. This method offers high functional group tolerance and reliable reaction conditions.

A plausible synthetic workflow is outlined below:

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References

- 1. lifechemicals.com [lifechemicals.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Buy 4-(Azetidin-3-yl)benzonitrile (EVT-3170098) | 7215-03-4 [evitachem.com]
- 4. 4-(Azetidin-3-yl)benzonitrile | CymitQuimica [cymitquimica.com]
- 5. solubilityofthings.com [solubilityofthings.com]
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